molecular formula C6H5BClFO3 B1465898 (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid CAS No. 1003298-72-3

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Cat. No. B1465898
M. Wt: 190.37 g/mol
InChI Key: WETMDTXTPLMJHT-UHFFFAOYSA-N
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Description

“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is an arylboronic acid . It is a highly valuable building block in organic synthesis . It has been used as an effective catalyst for amidation and esterification of carboxylic acids .


Synthesis Analysis

The synthesis of boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is C6H5BClFO3 . Its molecular weight is 190.37 .


Chemical Reactions Analysis

Boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron group from boron to palladium .


Physical And Chemical Properties Analysis

“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Fluorescence Quenching Studies

Studies on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have demonstrated their importance in fluorescence quenching research. These compounds exhibit significant fluorescence quenching when interacting with aniline, attributed to the formation of intermolecular and intramolecular hydrogen bonds in alcoholic environments, indicating the potential of boronic acid derivatives in analytical chemistry for studying molecular interactions and conformations (Geethanjali et al., 2015).

Organic Synthesis Applications

Sensor Development and Chemical Sensing

Boronic acid derivatives, including (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, have shown promise in developing sensors, especially for detecting saccharides. These compounds' ability to form stable complexes with diols and triols underpins their application in designing fluorescence-based sensors and affinity sensors for saccharides, offering a novel approach for specific and selective detection mechanisms in biochemical and medical analysis (Mu et al., 2012).

Advanced Materials and Polymer Chemistry

The study and development of advanced materials leverage the unique properties of boronic acid derivatives. These compounds are instrumental in synthesizing high-performance polymers and materials with specific functionalities, such as high thermal stability and solubility in various solvents. Their role in creating novel polymer architectures underscores their significance in materials science and engineering (Salunke et al., 2007).

Catalysis and Enzyme Inhibition

Boronic acid derivatives, including those related to (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, find applications in catalysis and as enzyme inhibitors. Their unique electronic properties facilitate their use as catalysts in organic reactions and as inhibitors for enzymes such as serine proteases, illustrating the versatility and potential of boronic acid compounds in pharmaceuticals and chemical synthesis (Arnold et al., 2008).

Safety And Hazards

“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” have been the focus of recent research due to their potential applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Future research directions may include the development of new chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMDTXTPLMJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Synthesis routes and methods

Procedure details

4-Bromo-2-chloro-6-fluoro-phenol (0.500 g, 2.21 mmol) is dissolved in dry THF, the reaction mixture is cooled to −78° C. (dry-ice/acetone bath) and 2.5M n-butylithium (1.06 ml, 2.66 mmol) is slowly added drop wise with stirring for 5 minutes. TMSCl (0.298 ml, 2.33 mmol) is added drop wise maintaining the temperature below −70° C. and the reaction mixture is stirred for 30 minutes. Boric acid triethyl ester is then added (0.385 ml, 2.26 mmol) followed by the second addition of n-butylitlium (1.06 ml, 2.66 mmol) maintaining the temperature below −65° C. The reaction mixture is stirred at −70° C. for 30 minutes then quenched with 5M HCl (5 ml) and allowed to warm to room temperature with stirring for 30 minutes. The reaction mixture is diluted with water and EtOAc and the organic portion is washed with 5M NaOH. The aqueous layer is acidified with 5M HCl and extracted with EtOAc, this organic portion is washed with brine, dried over MgSO4 and concentrated in vacuo to afford the title compound as an off white solid.
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0.5 g
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dry-ice acetone
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0.298 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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